2,4-Difluoro-5-(4-fluorophenyl)pyrimidine
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Overview
Description
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst . Another method involves the reaction of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki Coupling Reaction: Involves (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst.
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can be used.
Major Products Formed
Fluorinated Derivatives: Various fluorinated derivatives can be synthesized through substitution reactions.
Oxidized and Reduced Products: Depending on the reaction conditions, different oxidized and reduced products can be obtained.
Scientific Research Applications
2,4-Difluoro-5-(4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Agrochemicals: It is used in the development of herbicides and insecticides.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials and fluorophores.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar applications.
2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: A precursor in the synthesis of 2,4-Difluoro-5-(4-fluorophenyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific applications.
Properties
Molecular Formula |
C10H5F3N2 |
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Molecular Weight |
210.15 g/mol |
IUPAC Name |
2,4-difluoro-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5F3N2/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H |
InChI Key |
KAWXCJYMSICFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2F)F)F |
Origin of Product |
United States |
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